N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 892283-35-1
VCID: VC5859821
InChI: InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)
SMILES: COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892283-35-1

Cat. No.: VC5859821

Molecular Formula: C25H23N3O4

Molecular Weight: 429.476

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 892283-35-1

Specification

CAS No. 892283-35-1
Molecular Formula C25H23N3O4
Molecular Weight 429.476
IUPAC Name N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)
Standard InChI Key YJSALCGFZZYCAN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core fused with a dioxo moiety at positions 2 and 4, a phenethyl group at position 3, and a 2-methoxybenzyl-substituted carboxamide at position 7. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C₂₇H₂₅N₃O₄

  • Molecular Weight: 455.51 g/mol (calculated based on analogous compounds ).

Functional Groups and Stereochemistry

  • Tetrahydroquinazoline Core: Confers rigidity and planar geometry, enabling interactions with biological targets like enzymes .

  • Dioxo Groups: Enhance hydrogen-bonding capacity, critical for binding to active sites of phosphatases or topoisomerases .

  • Phenethyl and Methoxybenzyl Substituents: Improve lipophilicity, potentially enhancing blood-brain barrier penetration .

Synthesis and Manufacturing

The synthesis of tetrahydroquinazoline derivatives typically involves multi-step routes, as exemplified by related compounds in the literature .

Key Synthetic Steps

  • Core Formation: Cyclization of anthranilic acid derivatives with formamide under acidic conditions yields the quinazoline backbone .

  • Phenethyl Introduction: Friedel-Crafts alkylation or nucleophilic substitution attaches the phenethyl group to position 3 .

  • Carboxamide Functionalization: Coupling reactions with 2-methoxybenzylamine install the carboxamide moiety at position 7 .

Industrial-Scale Considerations

  • Process Optimization: Continuous flow reactors and catalytic systems (e.g., AlCl₃) improve yield and purity .

  • Purification: High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological applications .

Biological Activity and Mechanisms

While direct data on this compound is scarce, structurally similar tetrahydroquinazolines exhibit notable bioactivity:

Enzyme Inhibition

  • Topoisomerase IIα (TopoIIα): Analogous compounds (e.g., ARN-21934) inhibit TopoIIα with IC₅₀ values of ~2 μM, surpassing etoposide (IC₅₀ = 120 μM) .

  • Protein Tyrosine Phosphatases (PTPs): Quinazoline carboxamides disrupt cellular signaling by binding PTP active sites .

Antiproliferative Effects

  • In Vitro Activity: Tetrahydroquinazolines induce apoptosis in cancer cells (e.g., melanoma, breast cancer) via cell cycle arrest .

  • Selectivity: Compounds show >100-fold selectivity for TopoIIα over TopoIIβ, reducing off-target toxicity .

Pharmacological Applications

Pharmacokinetic Profile

  • Metabolic Stability: Microsomal assays indicate half-lives >60 minutes in human and mouse models .

  • Solubility: Aqueous solubility >50 μM facilitates intravenous administration .

Comparative Analysis with Related Compounds

FeatureN-(2-Methoxybenzyl)-...-CarboxamideARN-21934 Etoposide
TopoIIα IC₅₀Not reported2 μM120 μM
Selectivity (α/β)Not reported>100:11:1
BBB PenetrationPredicted (structural analogy)ConfirmedLimited

Future Research Directions

  • Mechanistic Studies: Clarify interactions with TopoIIα and PTPs using X-ray crystallography.

  • In Vivo Efficacy: Evaluate tumor reduction in xenograft models, leveraging the compound’s BBB permeability.

  • Toxicology Profiling: Assess genotoxicity and cardiotoxicity risks associated with long-term use.

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